Carboxy Gliclazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel and facile process for the synthesis of Gliclazide, which could be applicable to Carboxy Gliclazide, has been reported . This process involves the reaction of aryl haloformates with an amino heterocyclic compound to give a carbamate. The salt of p-toluene sulfonamide is then prepared with a metal hydroxide or metal alkoxide, and this salt of sulfonamide is reacted with the carbamate to give Gliclazide .Molecular Structure Analysis

The crystal structure of Gliclazide, which could be similar to this compound, has been determined from PXRD analysis to exist in the triclinic (P-1) crystal system . The hydrogen-bonded network was determined using material studio and was supported by shifts in FTIR and SSNMR .科学的研究の応用

Antiglycation Effect : Gliclazide shows significant antiglycation effects, inhibiting the formation of advanced glycation end products (AGEs) from glucose and methylglyoxal, a finding supported by studies involving bovine serum albumin (BSA) incubation. This effect is comparable to aminoguanidine, a known antiglycation agent, and involves dose-dependent blunting of fluorescence associated with AGE formation (Li et al., 2008).

Genetic Influence on Efficacy : A study examining the Ser1369Ala variant in the ABCC8 gene found it to be significantly associated with the antidiabetic efficacy of gliclazide in Chinese Type 2 diabetic patients. This suggests genetic variants can influence the drug's effectiveness (Feng et al., 2008).

Radioprotective Effect : Gliclazide demonstrates radioprotective properties against chromosome damage induced by ionizing radiation in human blood lymphocytes, attributed to its antioxidant activity. This positions it as a potential agent for protecting patients from ionizing radiation side effects (Pouri et al., 2019).

Dissolution Enhancement : Research on enhancing gliclazide's dissolution rate, due to its low water solubility, utilized in situ micronization. This involved the solvent change method with stabilizing agents, leading to a significant increase in dissolution efficiency (Varshosaz et al., 2008).

Effects on Oxidative Stress and Inflammation : A study on experimental periodontal disease models in rats showed gliclazide's ability to reduce oxidative stress, inflammation, and bone loss. It decreased neutrophil and macrophage migration, inflammatory response, and bone loss in ligature-induced periodontitis (Araújo et al., 2019).

Controlled Drug Delivery : Carboxymethylpsyllium (CMPsy) and poly(acrylamide) hydrogels were studied for controlled release of gliclazide, demonstrating effectiveness in reducing glucose levels in rats, indicating potential for improved oral drug delivery (Bajpai et al., 2017).

作用機序

- Closure of these channels leads to a decrease in potassium efflux, resulting in depolarization of the β cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

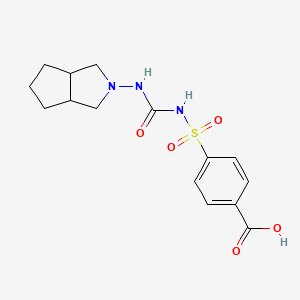

IUPAC Name |

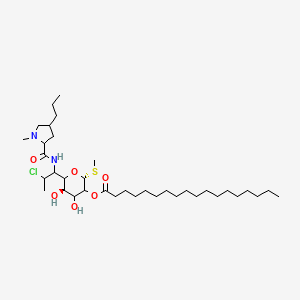

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDPTBTZSQWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706585 |

Source

|

| Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38173-52-3 |

Source

|

| Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)